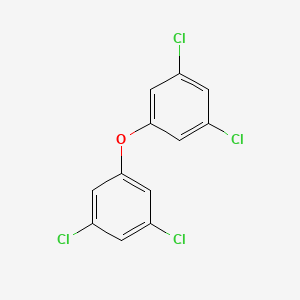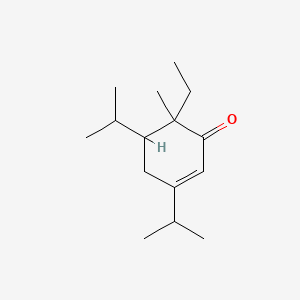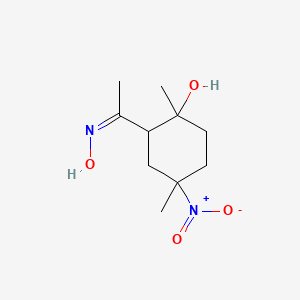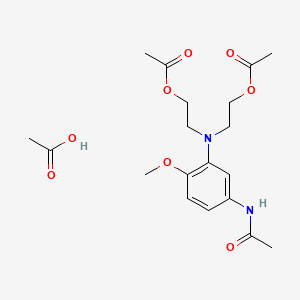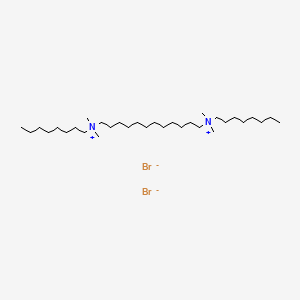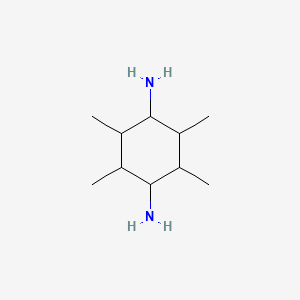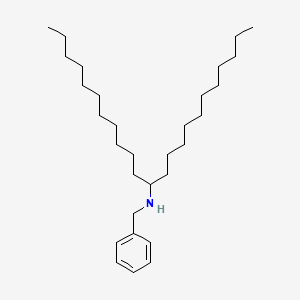
Isopentyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopentyl nicotinate can be synthesized through a Fischer esterification reaction. This involves the reaction of isopentyl alcohol with nicotinic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature and maintained under reflux. The ester product is separated from the reaction mixture by distillation and purified to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Isopentyl nicotinate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isopentyl alcohol and nicotinic acid.
Oxidation: The isopentyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nicotinate moiety can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Isopentyl alcohol and nicotinic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Reduced derivatives of nicotinic acid.
Applications De Recherche Scientifique
Isopentyl nicotinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in relation to its nicotinic acid component, which is known for its role in lipid metabolism and cardiovascular health.
Industry: Utilized in the formulation of various products, including cosmetics and pharmaceuticals, due to its potential skin penetration and vasodilatory effects.
Mécanisme D'action
Isopentyl nicotinate can be compared with other esters of nicotinic acid, such as:
- Methyl nicotinate
- Ethyl nicotinate
- Butyl nicotinate
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physicochemical properties. The isopentyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications where membrane penetration is desired.
Comparaison Avec Des Composés Similaires
- Methyl nicotinate: More hydrophilic and less lipophilic compared to isopentyl nicotinate.
- Ethyl nicotinate: Intermediate properties between methyl and this compound.
- Butyl nicotinate: More lipophilic than this compound, with different applications in formulations.
Propriétés
Numéro CAS |
50917-69-6 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
3-methylbutyl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-9(2)5-7-14-11(13)10-4-3-6-12-8-10/h3-4,6,8-9H,5,7H2,1-2H3 |
Clé InChI |
AEXUAOSTRZAKRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






